1-Chloro-3-(propan-2-ylsulfanyl)benzene
Description
1-Chloro-3-(propan-2-ylsulfanyl)benzene (CAS: 55698-06-1; MFCD26792618) is a halogenated aromatic compound featuring a chlorine substituent at the 1-position and an isopropylsulfanyl (-S-<i>i</i>Pr) group at the 3-position of the benzene ring. Its molecular formula is C9H11ClS, with a molecular weight of 202.74 g/mol. This compound is primarily utilized in synthetic organic chemistry as an intermediate for designing pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
1-chloro-3-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZMQFCTLYYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Chloro-3-(propan-2-ylsulfanyl)benzene, also known as 1-chloro-3-(isopropylthio)benzene, is an organic compound characterized by its unique structural features, including a chlorine atom and a propan-2-ylsulfanyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities, which are crucial for various applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H13ClS
- Molecular Weight : 202.73 g/mol
- CAS Number : 55698-06-1
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential roles in antibacterial, antifungal, and anticancer activities.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies indicate that thioether derivatives can inhibit the growth of various bacterial strains. The presence of the chlorine atom may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its antibacterial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| 1-Chloro-4-(propan-2-ylsulfanyl)benzene | S. aureus | 25 µg/mL |
| 3-(propan-2-ylthio)toluene | P. aeruginosa | 75 µg/mL |
Cytotoxicity and Anticancer Activity
Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 100 µM after 24 hours.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
The biological activities of this compound can be attributed to its ability to interact with cellular targets:
- Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways related to cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
The compound’s chemical behavior and applications are influenced by the electronic and steric effects of its substituents. Below is a comparison with analogous derivatives:
Physicochemical Properties
- Boiling Point/Solubility : The isopropylsulfanyl group increases lipophilicity compared to methylsulfanyl analogs (e.g., 1-Chloro-2-(methylsulfanyl)benzene ), reducing water solubility but enhancing compatibility with organic solvents.
- Thermal Stability : Sulfanyl groups (-S-R) are less thermally stable than sulfonyl groups (-SO2-R), as observed in pyrolysis studies of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
